4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine
Overview
Description
4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound’s structure includes an ethyl group at the 4-position, a methyl group at the 3-position, and a nitro group at the 4-position of the phenyl ring attached to the morpholine ring. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-4-nitroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with morpholine under basic conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, where the ethyl group may be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation
Major Products Formed
Reduction: 4-Ethyl-2-(3-methyl-4-aminophenyl)morpholine
Oxidation: 4-Ethyl-2-(3-methyl-4-carboxyphenyl)morpholine
Substitution: Various nitro or halogenated derivatives
Scientific Research Applications
4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine can be compared with other morpholine derivatives, such as:
4-Methylmorpholine: Lacks the ethyl and nitro groups, resulting in different chemical and biological properties.
4-Nitrophenylmorpholine: Contains a nitro group but lacks the ethyl and methyl groups, affecting its reactivity and applications.
2-(3-Methyl-4-nitrophenyl)morpholine:
The unique combination of functional groups in this compound distinguishes it from these related compounds, providing specific advantages in certain applications.
Properties
IUPAC Name |
4-ethyl-2-(3-methyl-4-nitrophenyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-14-6-7-18-13(9-14)11-4-5-12(15(16)17)10(2)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFPJMUNOGACT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856279 | |
Record name | 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010384-74-3 | |
Record name | 4-Ethyl-2-(3-methyl-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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